

1-Methyl-1H-indazole-5-boronic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-1H-indazole-5-boronic acid

Cat. No.: B1322483

[Get Quote](#)

An In-Depth Technical Guide to **1-Methyl-1H-indazole-5-boronic acid**

Introduction

1-Methyl-1H-indazole-5-boronic acid is a heterocyclic organic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. As a derivative of indazole, a bicyclic scaffold composed of a benzene ring fused to a pyrazole ring, it serves as a crucial building block in the synthesis of complex molecules.^{[1][2]} Its boronic acid functional group makes it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental transformation for creating carbon-carbon bonds.^{[1][3]} This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and applications of **1-Methyl-1H-indazole-5-boronic acid** for researchers, scientists, and professionals in drug development.

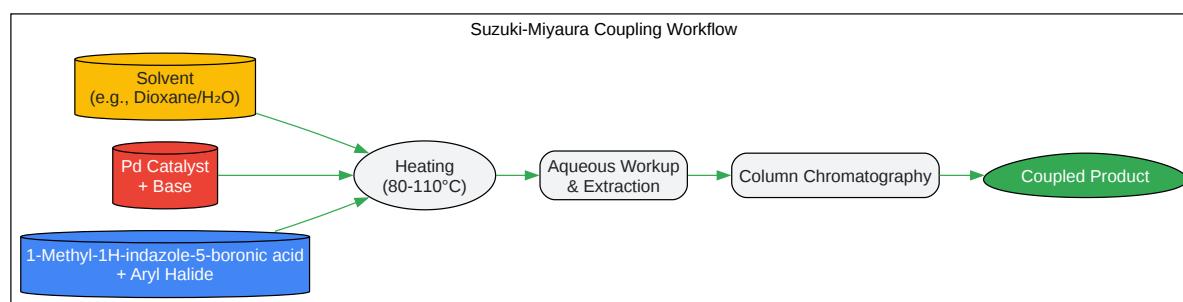
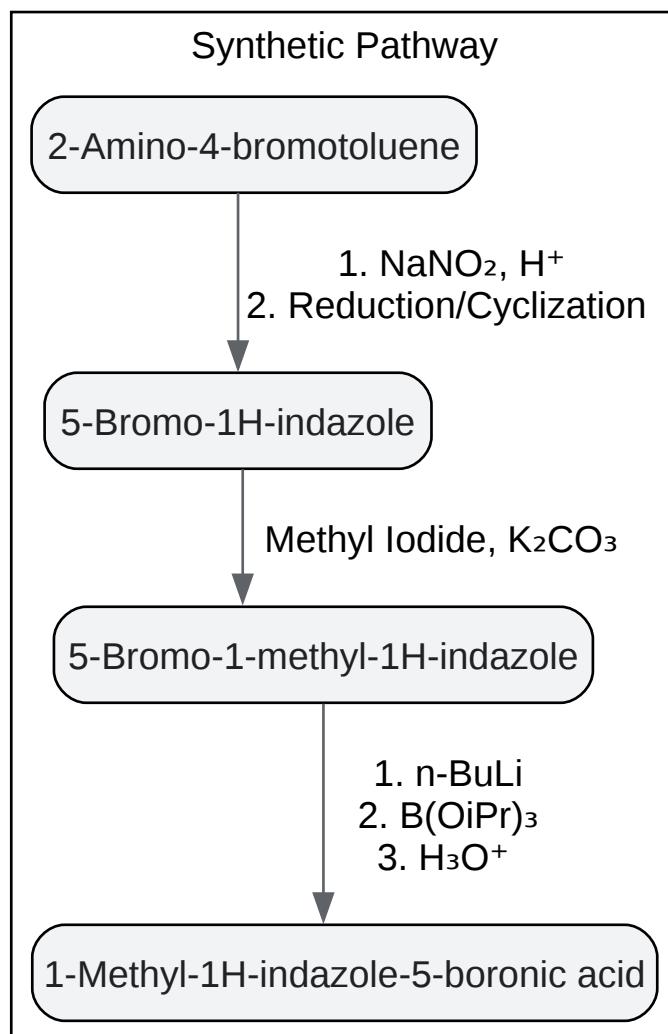
Chemical and Physical Properties

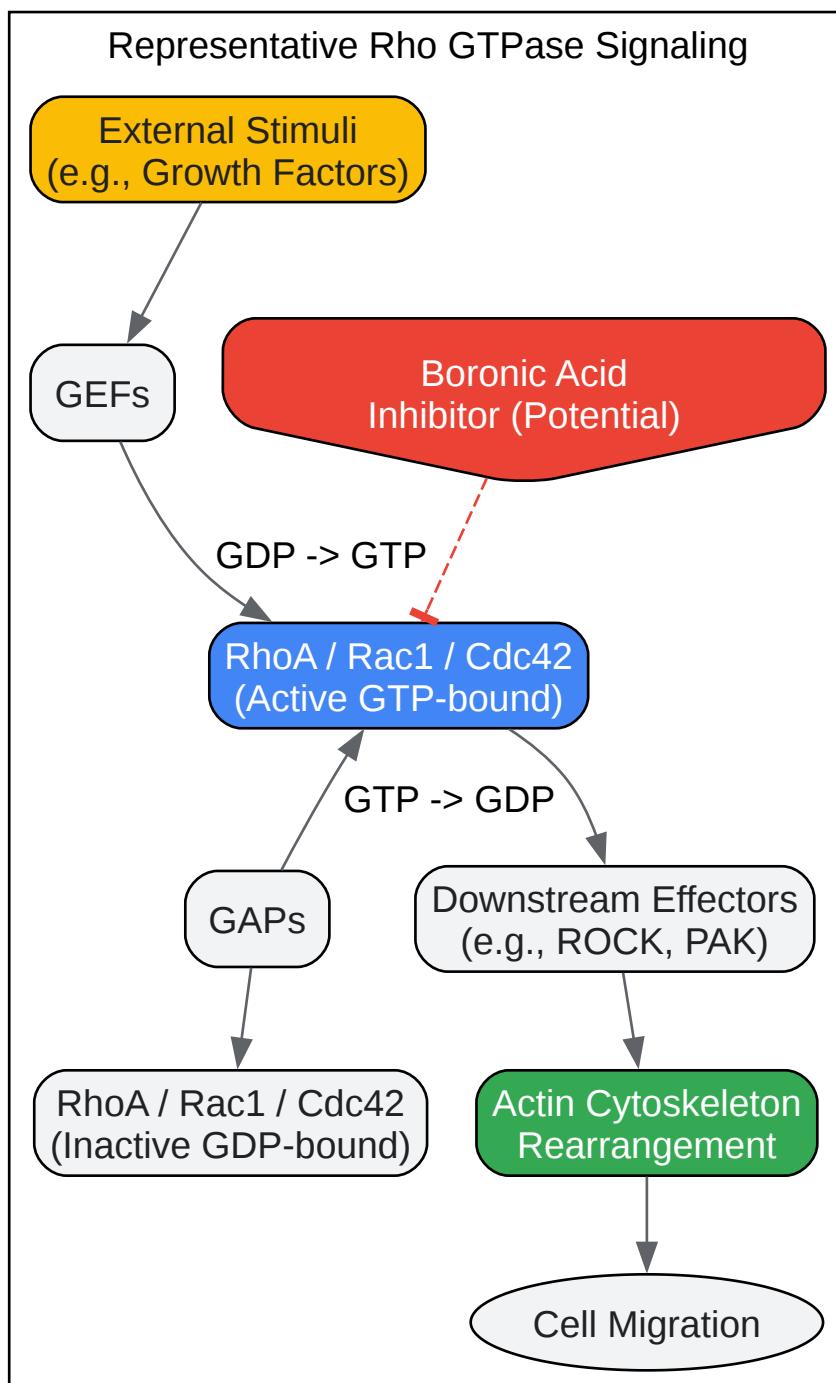
1-Methyl-1H-indazole-5-boronic acid is typically a white to off-white solid at room temperature.^{[4][5]} Its core structure and key identifiers are essential for its proper handling and application in research and development.

Property	Value	Source(s)
CAS Number	590418-08-9	[4] [6] [7] [8]
Molecular Formula	C ₈ H ₉ BN ₂ O ₂	[5] [7] [8]
Molecular Weight	175.98 g/mol	[5] [7] [8]
IUPAC Name	(1-methyl-1H-indazol-5-yl)boronic acid	[4] [7]
Physical Form	Solid	[4] [5]
Boiling Point	397.5±34.0 °C (Predicted)	[5]
Density	1.27±0.1 g/cm ³ (Predicted)	[5]
pKa	8.28±0.30 (Predicted)	[5]
Storage Temperature	Room Temperature or under inert gas (Nitrogen or Argon) at 2-8°C	[4] [5]

Synthesis and Experimental Protocols

The synthesis of **1-Methyl-1H-indazole-5-boronic acid** is a multi-step process that typically starts from a substituted aniline. Below is a representative synthetic protocol based on common organic chemistry transformations for indazole and boronic acid formation.



Protocol 1: Synthesis of 1-Methyl-1H-indazole-5-boronic acid


This protocol outlines a plausible synthetic route. Researchers should consult specific literature for optimized conditions.

- Step 1: Nitrosation of 2-Amino-4-bromotoluene.
 - Dissolve 2-amino-4-bromotoluene in a mixture of glacial acetic acid and acetic anhydride.
 - Cool the mixture in an ice bath to approximately 0-5°C.

- Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the corresponding diazonium salt.
- Step 2: Reductive Cyclization to form 5-Bromo-1H-indazole.
 - To the cold diazonium salt solution, add a reducing agent such as sodium sulfite or tin(II) chloride.
 - Allow the reaction to warm to room temperature and stir until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).
 - Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 3: N-Methylation of 5-Bromo-1H-indazole.
 - Dissolve 5-bromo-1H-indazole in a suitable solvent like dimethylformamide (DMF).
 - Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.
 - Stir the reaction at room temperature or with gentle heating until completion.
 - Work up the reaction by adding water and extracting the product. Purify the crude product by column chromatography to obtain 5-bromo-1-methyl-1H-indazole.
- Step 4: Borylation to form **1-Methyl-1H-indazole-5-boronic acid**.
 - Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous solvent like tetrahydrofuran (THF) or dioxane.
 - Cool the solution to -78°C under an inert atmosphere (e.g., Argon).
 - Add a strong base such as n-butyllithium dropwise to perform a lithium-halogen exchange.
 - After stirring for a short period, add a borating agent like triisopropyl borate.
 - Allow the reaction to slowly warm to room temperature.

- Quench the reaction with an acidic aqueous solution (e.g., 1M HCl) to hydrolyze the borate ester to the desired boronic acid.
- Extract the product, dry, and purify, often by recrystallization.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1H-indazole-5-boronic acid | 590418-08-9 [sigmaaldrich.com]
- 5. 1-METHYLINDAZOL-5-BORONIC ACID | 590418-08-9 [m.chemicalbook.com]
- 6. 590418-08-9|1-Methyl-1H-indazol-5-yl-5-boronic acid|BLD Pharm [bldpharm.com]
- 7. 1-Methyl-1H-indazole-5-boronic acid | C8H9BN2O2 | CID 22558910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 590418-08-9 | 1-Methyl-1H-indazole-5-boronic acid - Synblock [synblock.com]
- To cite this document: BenchChem. [1-Methyl-1H-indazole-5-boronic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322483#1-methyl-1h-indazole-5-boronic-acid-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com